2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of a piperazine ring with a chlorophenyl group into the quinoxaline structure enhances its biological and chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Mode of Action
Ligands are molecules that bind to proteins to serve a biological purpose. In this case, 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
Given its role as a d4 dopamine receptor ligand, it is likely to be involved in thedopaminergic signaling pathway . This pathway is involved in many functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep regulation, mood, and learning .
Pharmacokinetics
It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given its role as a d4 dopamine receptor ligand, it is likely to modulate dopaminergic signaling and influence a variety of neurological processes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .
Cellular Effects
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline can have various effects on different types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps . It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and effects can vary depending on the specific conditions .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. This involves interactions with various transporters and binding proteins, and can affect the compound’s localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific conditions . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization can affect the compound’s activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives. One common method includes the following steps:
Formation of 3-chlorophenylpiperazine: This can be achieved by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.
Coupling with Quinoxaline: The 3-chlorophenylpiperazine is then reacted with a quinoxaline derivative under specific conditions, such as using a solvent like dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline
- 2-[4-(2-Chlorophenyl)piperazin-1-yl]quinoxaline
- 2-[4-(3-Bromophenyl)piperazin-1-yl]quinoxaline
Uniqueness
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXAPAUNNFDGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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